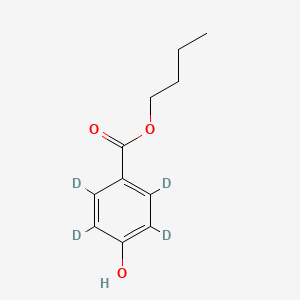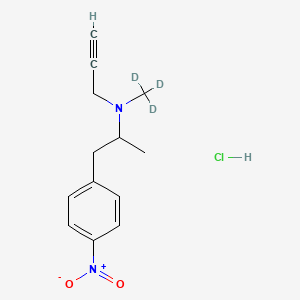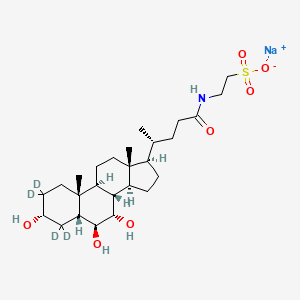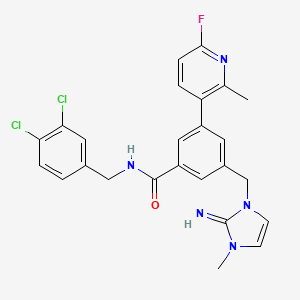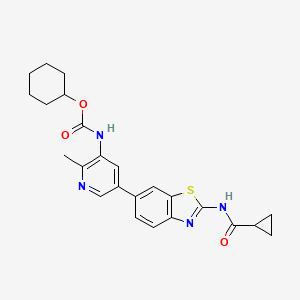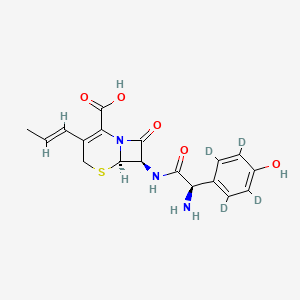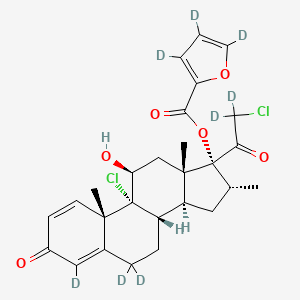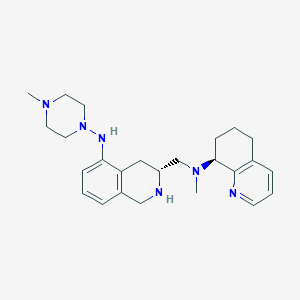![molecular formula C50H56MgN2O8S2 B12425435 magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is a complex organic compound that features a magnesium ion coordinated to a chiral ethoxy-substituted propanoate ligand This compound is notable for its intricate structure, which includes a pyrrole ring substituted with a methylsulfanylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine in the presence of an acid catalyst.
Substitution Reactions:
Formation of the Propanoate Ligand: The ethoxy-substituted propanoate ligand can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Coordination to Magnesium: The final step involves the coordination of the synthesized ligand to a magnesium ion, which can be achieved by reacting the ligand with a magnesium salt, such as magnesium chloride, in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the synthesis of the pyrrole ring and the substitution reactions, as well as the use of automated systems for the coordination step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanylphenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the propanoate ligand, potentially leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group in the propanoate ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted propanoates.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a ligand in coordination chemistry to study the properties of magnesium complexes.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of conditions related to magnesium deficiency.
Industry: The compound’s unique structure may make it useful in the development of new materials, particularly in the field of catalysis.
Mécanisme D'action
The mechanism of action of magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate likely involves the coordination of the magnesium ion to various molecular targets. Magnesium is known to play a crucial role in many enzymatic reactions, and the compound’s structure suggests that it may interact with enzymes involved in metabolic pathways. The presence of the pyrrole ring and the methylsulfanylphenyl group may also contribute to the compound’s activity by facilitating interactions with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but lacks the methylsulfanyl group.
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfonylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate is unique due to the presence of the methylsulfanylphenyl group, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C50H56MgN2O8S2 |
|---|---|
Poids moléculaire |
901.4 g/mol |
Nom IUPAC |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
Clé InChI |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
SMILES isomérique |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
SMILES canonique |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


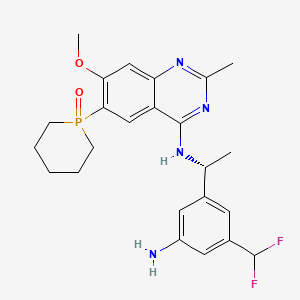
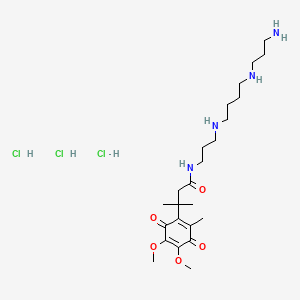
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)

